molecular formula C8H12N2O B217394 7a-Homo-2-norprostacyclin CAS No. 100307-96-8

7a-Homo-2-norprostacyclin

Cat. No.: B217394
CAS No.: 100307-96-8
M. Wt: 352.5 g/mol
InChI Key: PUQDBCHQWPJZPM-TZLQXYFNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-Homo-2-norprostacyclin is a synthetic prostacyclin analog with structural modifications aimed at enhancing stability and bioavailability compared to endogenous prostacyclin (PGI₂). The compound’s synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using azido-alkyne33, tetrathiafulvalene (TTTA), diisopropylethylamine (DIPEA), and ethanol (EtOH), followed by purification via high-performance liquid chromatography (HPLC) . Structural characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms its unique bicyclic framework and homo-nor modifications, which differentiate it from classical prostacyclins .

Properties

CAS No.

100307-96-8

Molecular Formula

C8H12N2O

Molecular Weight

352.5 g/mol

IUPAC Name

(4Z)-4-[(4aR,6R,7aS)-6-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyran-2-ylidene]butanoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-4-6-14(21)9-11-16-17-12-10-15(7-5-8-20(23)24)25-19(17)13-18(16)22/h7,9,11,14,16-19,21-22H,2-6,8,10,12-13H2,1H3,(H,23,24)/b11-9+,15-7-/t14-,16?,17+,18+,19-/m0/s1

InChI Key

PUQDBCHQWPJZPM-TZLQXYFNSA-N

SMILES

CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C1[C@H]2CC/C(=C/CCC(=O)O)/O[C@H]2C[C@H]1O)O

Canonical SMILES

CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O

Synonyms

7-HN-PGI2
7a-homo-2-nor-PGI2
7a-homo-2-norprostacyclin

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Stability: 7a-Homo-2-norprostacyclin’s bicyclic structure reduces susceptibility to enzymatic degradation compared to PGI₂’s linear scaffold. However, its stability is inferior to iloprost’s 3-thia modification, which resists β-oxidation .
  • Synthetic Complexity: The CuAAC-based synthesis of this compound offers regioselectivity but requires stringent purification (HPLC), unlike treprostinil’s scalable enzymatic steps .

Pharmacological Profiles

Limited data from the provided evidence preclude direct pharmacological comparisons. However, structural analogs suggest:

  • Receptor Affinity: Prostacyclin analogs with extended alkyl chains (e.g., iloprost) exhibit higher IP receptor binding than nor-modified derivatives like this compound.
  • Diffusion Properties: Evidence from macrocyclic vs. linear molecule studies (e.g., diffusion coefficients) implies that this compound’s rigid bicyclic structure may hinder tissue penetration compared to linear analogs like treprostinil .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.